molecular formula C16H18N8O3S B2820589 2-{[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-1-(4-nitrophenyl)ethan-1-one CAS No. 898414-71-6

2-{[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-1-(4-nitrophenyl)ethan-1-one

Cat. No.: B2820589
CAS No.: 898414-71-6
M. Wt: 402.43
InChI Key: NVCUHLFOQYVMDL-UHFFFAOYSA-N
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Description

2-{[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-1-(4-nitrophenyl)ethan-1-one is a complex organic compound with a molecular weight of 402.4 g/mol This compound is characterized by its unique structure, which includes a triazolo-triazine core, ethylamino substituents, and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-1-(4-nitrophenyl)ethan-1-one typically involves multiple stepsThe reaction conditions often include the use of solvents such as ethanol or dioxane, and bases like sodium carbonate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity, as well as implementing safety measures to handle potentially hazardous reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

2-{[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-1-(4-nitrophenyl)ethan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon for reduction, and oxidizing agents such as potassium permanganate for oxidation. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while oxidation could lead to the formation of nitroso or nitro derivatives .

Scientific Research Applications

2-{[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-1-(4-nitrophenyl)ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-1-(4-nitrophenyl)ethan-1-one involves its interaction with molecular targets such as enzymes and receptors. The triazolo-triazine core can bind to active sites on enzymes, inhibiting their activity. The nitrophenyl group may also play a role in binding interactions, enhancing the compound’s overall efficacy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-{[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-1-(4-nitrophenyl)ethan-1-one lies in its combination of a triazolo-triazine core with ethylamino and nitrophenyl groups. This specific arrangement provides distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

2-[[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl]-1-(4-nitrophenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N8O3S/c1-3-17-13-19-14(18-4-2)23-15(20-13)21-22-16(23)28-9-12(25)10-5-7-11(8-6-10)24(26)27/h5-8H,3-4,9H2,1-2H3,(H2,17,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVCUHLFOQYVMDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC2=NN=C(N2C(=N1)NCC)SCC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N8O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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